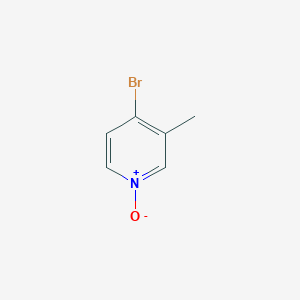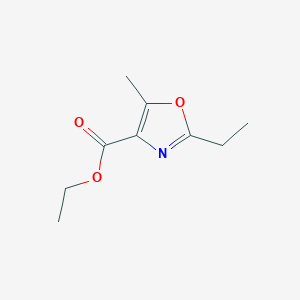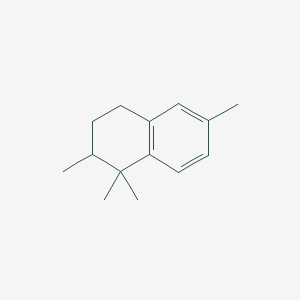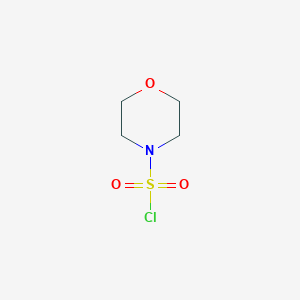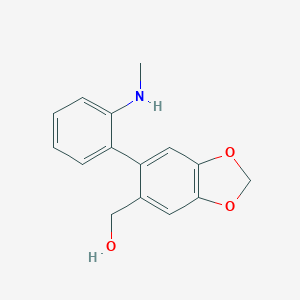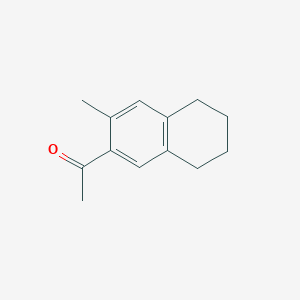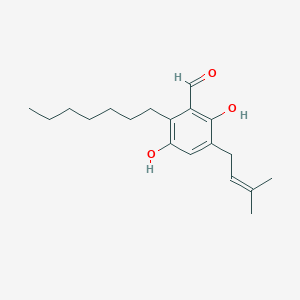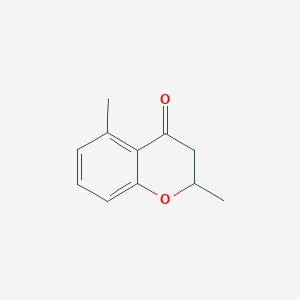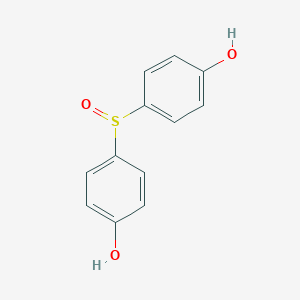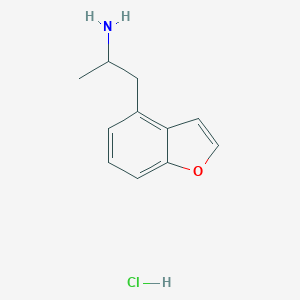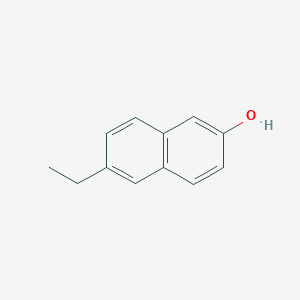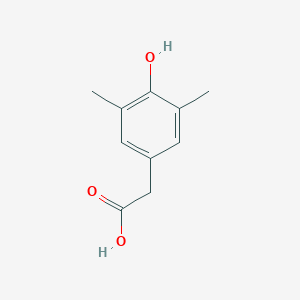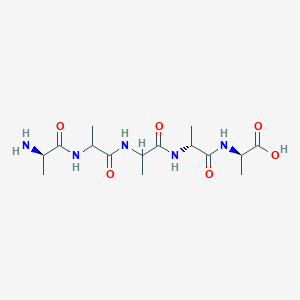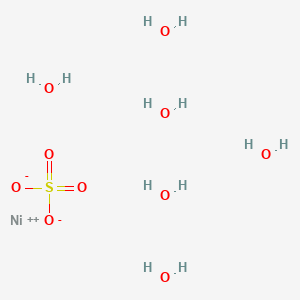![molecular formula C8H13N B158507 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole CAS No. 139218-89-6](/img/structure/B158507.png)
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDP is a pyrrole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been shown to inhibit the activation of NF-κB and MAPK pathways, which are involved in the production of pro-inflammatory cytokines and the growth of cancer cells. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the inhibition of cancer cell growth, and the induction of apoptosis in cancer cells. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has also been shown to have antibacterial activity against Gram-positive bacteria. In addition, 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been shown to have antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole in lab experiments is its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole in lab experiments is its potential toxicity, which may limit its use in vivo. In addition, further studies are needed to fully understand the mechanism of action of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole and its potential side effects.
Zukünftige Richtungen
There are many future directions for 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole research, including the development of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole derivatives with improved therapeutic properties, the investigation of the mechanism of action of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole, and the evaluation of the safety and efficacy of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole in vivo. In addition, 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole may have potential applications in other fields, such as agriculture and food science, due to its antibacterial properties. Further research is needed to fully explore the potential applications of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole in various fields.
Synthesemethoden
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole can be synthesized through various methods, including the condensation of 1,4-diketones and primary amines, the reaction of aldehydes and primary amines, and the reaction of α,β-unsaturated ketones and primary amines. The most common method of synthesizing 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole is the reaction of 1,4-diketones and primary amines. This method involves the condensation of 1,4-diketones with primary amines in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid, to form 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole.
Wissenschaftliche Forschungsanwendungen
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been shown to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes.
Eigenschaften
CAS-Nummer |
139218-89-6 |
|---|---|
Produktname |
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole |
Molekularformel |
C8H13N |
Molekulargewicht |
123.2 g/mol |
IUPAC-Name |
5-[(E)-but-1-enyl]-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-2-3-5-8-6-4-7-9-8/h3,5H,2,4,6-7H2,1H3/b5-3+ |
InChI-Schlüssel |
XOFGPSGUVUQYAJ-HWKANZROSA-N |
Isomerische SMILES |
CC/C=C/C1=NCCC1 |
SMILES |
CCC=CC1=NCCC1 |
Kanonische SMILES |
CCC=CC1=NCCC1 |
Synonyme |
2H-Pyrrole,5-(1-butenyl)-3,4-dihydro-,(E)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



